
(S)-6-Ethylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-Ethylpiperidin-2-one is a chiral compound belonging to the class of piperidinones It is characterized by the presence of an ethyl group at the sixth position and a ketone functional group at the second position of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Ethylpiperidin-2-one can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 6-ethyl-2-piperidone using chiral catalysts. This method ensures the selective formation of the (S)-enantiomer. The reaction typically requires hydrogen gas, a chiral catalyst such as a rhodium or ruthenium complex, and a suitable solvent like ethanol or methanol. The reaction is carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures between 1 to 5 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of advanced purification techniques like chromatography and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-Ethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or amines.
Substitution: The ethyl group or the hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides. These reactions can be catalyzed by acids or bases and are typically conducted at elevated temperatures.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, carboxylic acids, and substituted piperidinones. These derivatives can have different physical and chemical properties, making them useful in diverse applications.
Wissenschaftliche Forschungsanwendungen
(S)-6-Ethylpiperidin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of agrochemicals, such as pesticides and herbicides, and in the development of specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-6-Ethylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
6-Propylpiperidin-2-one: Similar structure but with a propyl group instead of an ethyl group.
2-Piperidone: Lacks the ethyl group at the sixth position.
Uniqueness
(S)-6-Ethylpiperidin-2-one is unique due to its specific chiral configuration and the presence of the ethyl group at the sixth position. This structural feature imparts distinct physical and chemical properties, such as higher lipophilicity and different reactivity compared to its analogs. These unique properties make it valuable in various applications, particularly in the synthesis of chiral compounds and in pharmaceutical research.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(6S)-6-ethylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 |
InChI-Schlüssel |
PAHMYIHLZQRVHU-LURJTMIESA-N |
Isomerische SMILES |
CC[C@H]1CCCC(=O)N1 |
Kanonische SMILES |
CCC1CCCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


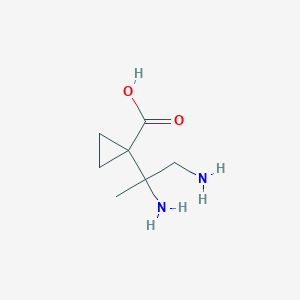
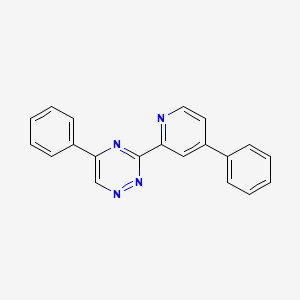

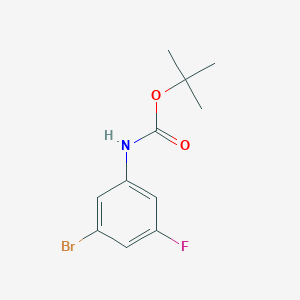
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
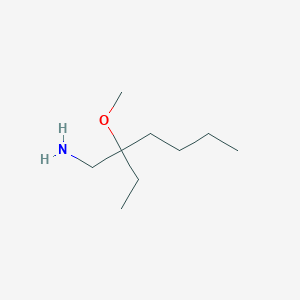


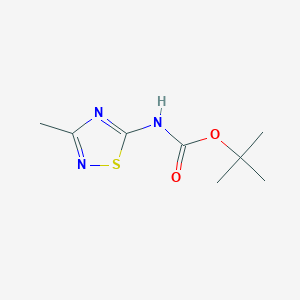
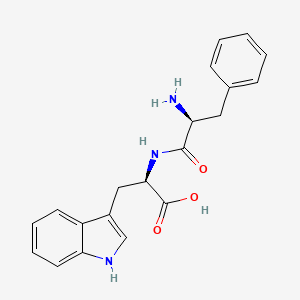
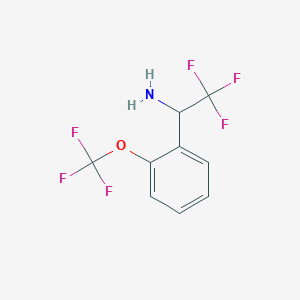
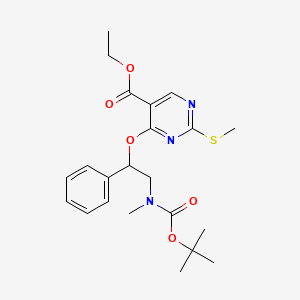
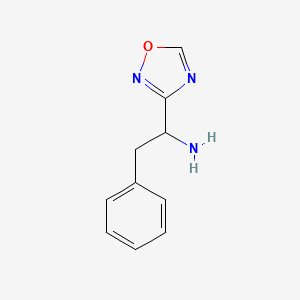
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
